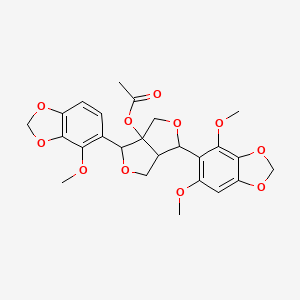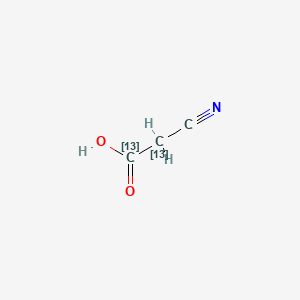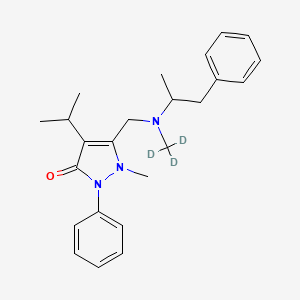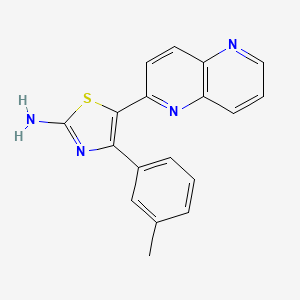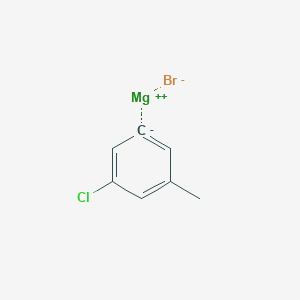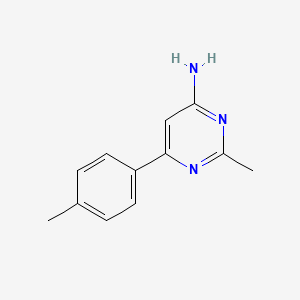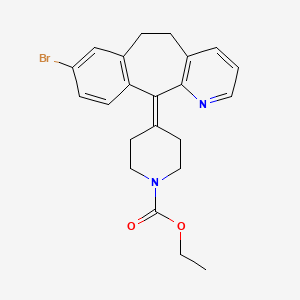
Loprazolam-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Loprazolam-d8 is a deuterated form of loprazolam, a benzodiazepine derivative with anxiolytic, anticonvulsant, hypnotic, sedative, and skeletal muscle relaxant properties. Loprazolam is primarily used for the short-term treatment of insomnia, particularly in patients who have difficulty falling asleep or maintaining sleep .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of loprazolam involves the condensation of 6-(2-chlorophenyl)-1,2-dihydro-8-nitro-1H,4H-imidazo[1,2-a][1,4]benzodiazepin-1-one with 1-(dimethoxymethyl)-4-methylpiperazine to form the free base of loprazolam mesylate. This intermediate is then treated with methanesulfonic acid to yield loprazolam .
Industrial Production Methods
Industrial production of loprazolam follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification processes to ensure the quality and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Loprazolam undergoes several types of chemical reactions, including:
Oxidation: Loprazolam can be oxidized under specific conditions to form various metabolites.
Reduction: Reduction reactions can modify the nitro group present in the compound.
Substitution: Substitution reactions can occur at the benzodiazepine ring, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of loprazolam, which can have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Loprazolam-d8 is used in scientific research for various applications, including:
Wirkmechanismus
Loprazolam exerts its effects by positively modulating the gamma-aminobutyric acid (GABA) A receptor complex. It binds to the benzodiazepine receptor site on the GABA A receptor, enhancing the inhibitory effects of GABA. This leads to increased chloride ion influx, hyperpolarization of the neuron, and a reduction in neuronal excitability, resulting in its anxiolytic, sedative, and hypnotic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Loprazolam is similar to other benzodiazepines such as:
- Diazepam
- Alprazolam
- Lorazepam
- Nitrazepam
- Temazepam
Uniqueness
Loprazolam is unique due to its intermediate half-life, which reduces the risk of daytime sedation compared to longer-acting benzodiazepines like diazepam. It also has a lower potential for tolerance and dependence compared to shorter-acting benzodiazepines like alprazolam .
Eigenschaften
Molekularformel |
C23H21ClN6O3 |
|---|---|
Molekulargewicht |
473.0 g/mol |
IUPAC-Name |
(2Z)-6-(2-chlorophenyl)-8-nitro-2-[(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)methylidene]-4H-imidazo[1,2-a][1,4]benzodiazepin-1-one |
InChI |
InChI=1S/C23H21ClN6O3/c1-27-8-10-28(11-9-27)14-19-23(31)29-20-7-6-15(30(32)33)12-17(20)22(25-13-21(29)26-19)16-4-2-3-5-18(16)24/h2-7,12,14H,8-11,13H2,1H3/b19-14-/i8D2,9D2,10D2,11D2 |
InChI-Schlüssel |
UTEFBSAVJNEPTR-QQFOIGIWSA-N |
Isomerische SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])/C=C\2/C(=O)N3C(=N2)CN=C(C4=C3C=CC(=C4)[N+](=O)[O-])C5=CC=CC=C5Cl)([2H])[2H])[2H] |
Kanonische SMILES |
CN1CCN(CC1)C=C2C(=O)N3C(=N2)CN=C(C4=C3C=CC(=C4)[N+](=O)[O-])C5=CC=CC=C5Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





